![molecular formula C6H3BrClNO B3151568 3-Bromopyridine-4-carbonyl chloride CAS No. 71541-33-8](/img/structure/B3151568.png)
3-Bromopyridine-4-carbonyl chloride
Overview
Description
3-Bromopyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It is a powder in physical form . The IUPAC name for this compound is 3-bromoisonicotinoyl chloride hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Bromopyridine-4-carbonyl chloride involves a carbonyl group (C=O) and a hydrochloride group (Cl) attached to a bromopyridine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromopyridine-4-carbonyl chloride are not detailed in the search results, it’s worth noting that bromopyridines are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied for carbon-carbon bond formation .Physical And Chemical Properties Analysis
3-Bromopyridine-4-carbonyl chloride has a molecular weight of 256.91 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Routes and Reactions : 3-Bromopyridine-4-carbonyl chloride has been involved in various synthetic routes, particularly in the synthesis of heterocyclic compounds. For instance, it has been used in the vapor phase bromination of pyridine, yielding products like 2-bromopyridine and 3-bromopyridine (Boudakian et al., 1967). Additionally, it has been employed in palladium-catalyzed cyclization reactions with carboxylic acids under carbon monoxide pressure to yield specific alkanoates (Cho & Kim, 2008).
Catalytic Aryl Amination : 3-Bromopyridine-4-carbonyl chloride has been used in catalytic aryl amination of bromoarenes, showcasing effectiveness in coupling reactions involving various bromoarene derivatives (Samblanet & Schmidt, 2012).
Titrimetric Determination in Organic Chemistry : This compound has been utilized in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through titrimetric methods (Verma et al., 1978).
Pharmaceutical and Medicinal Chemistry Applications
Preparation of Boronic Acids : 3-Bromopyridine-4-carbonyl chloride is instrumental in the preparation of 3-pyridylboronic acid and other arylboronic acids, important in pharmaceutical chemistry (Li et al., 2002).
Cross-Coupling for Antibiotic Synthesis : It has been used in the synthesis of highly functionalized 4-bromopyridines for the preparation of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).
Material Science and Advanced Synthesis
Synthesis of Complex Organic Compounds : This chemical plays a role in the synthesis of complex organic structures like 1,4-bis(4-pyridyl)butadiyne, which has applications in material science and nanotechnology (Delia Ciana & Haim, 1984).
Catalysis and Ligand Preparation : It is used in the preparation of catalysts and ligands for various chemical reactions, contributing significantly to the field of catalysis and synthetic chemistry (Tagata & Nishida, 2003).
Organometallic Chemistry : In organometallic chemistry, 3-Bromopyridine-4-carbonyl chloride is used in the synthesis of ruthenium carbonyl complexes with pyridine-alkoxide ligands. These complexes have applications in catalysis, particularly in the dehydrogenative oxidation of alcohols (Hao et al., 2018).
Safety and Hazards
3-Bromopyridine-4-carbonyl chloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromopyridine-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQCWYKQHICRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-4-carbonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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